molecular formula C18H13Cl2P B11999538 Phosphine, bis(2-chlorophenyl)phenyl- CAS No. 66185-98-6

Phosphine, bis(2-chlorophenyl)phenyl-

Cat. No.: B11999538
CAS No.: 66185-98-6
M. Wt: 331.2 g/mol
InChI Key: WUUKPOCGPVEOMQ-UHFFFAOYSA-N
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Description

Phosphine, bis(2-chlorophenyl)phenyl- is an organophosphorus compound with the molecular formula C18H13Cl2P It is a phosphine derivative where the phosphorus atom is bonded to two 2-chlorophenyl groups and one phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, bis(2-chlorophenyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with 2-chlorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphine, bis(2-chlorophenyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphine, bis(2-chlorophenyl)phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphine, bis(2-chlorophenyl)phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Phosphine, bis(4-chlorophenyl)phenyl-
  • Phosphine, bis(2,4,6-trimethylphenyl)phenyl-
  • Phosphine, bis(2-methylphenyl)phenyl-

Uniqueness

Phosphine, bis(2-chlorophenyl)phenyl- is unique due to the presence of two 2-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

66185-98-6

Molecular Formula

C18H13Cl2P

Molecular Weight

331.2 g/mol

IUPAC Name

bis(2-chlorophenyl)-phenylphosphane

InChI

InChI=1S/C18H13Cl2P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13H

InChI Key

WUUKPOCGPVEOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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